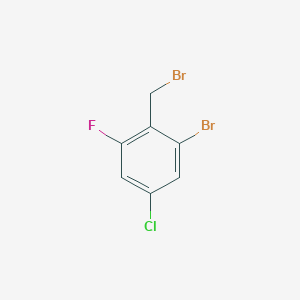

1-Bromo-2-(bromomethyl)-5-chloro-3-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

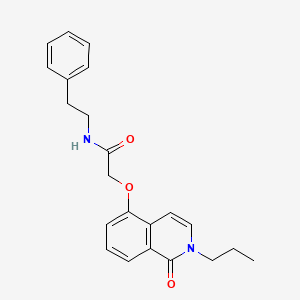

This compound is a derivative of benzene, which is a cyclic hydrocarbon. It has a bromomethyl, a bromo, a chloro, and a fluoro substituent on the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a benzene ring as the base, with bromo, bromomethyl, chloro, and fluoro substituents attached to it .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reactants it is exposed to. Given the presence of halogens, it might undergo various substitution reactions .Applications De Recherche Scientifique

Synthesis Techniques and Applications

- The synthesis of related compounds, such as 1,2-bis(bromomethyl)-4-fluorobenzene, involves diazotization and bromination processes. This synthesis is crucial for developing various chemical intermediates used in research and industrial applications (Guo Zhi-an, 2009).

- Similar compounds like 1,4-bis(bromomethyl)-2-fluorobenzene are synthesized using p-xylene as a starting material. This showcases the versatility of halogenated benzenes in chemical synthesis (Song Yan-min, 2007).

Chemical Properties and Reactions

- Studies on the ultraviolet photodissociation of related halogenated benzenes like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene provide insights into the chemical properties and reactions of halogen-substituted benzenes (Xi-Bin Gu et al., 2001).

- The synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides, including 1-bromo-3-chloro-5-fluorobenzene, highlights the reactivity of such compounds in forming complex organosilicon molecules (Scott Grecian et al., 2005).

Applications in Materials Science and Molecular Chemistry

- The reaction of related compounds, like 1-fluoro-2-lithiobenzenes with halobenzaldehydes, leads to the formation of acridin-9(10H)-ones, demonstrating their utility in the synthesis of complex organic molecules (K. Kobayashi et al., 2013).

- Research into cobalt-catalyzed carbonylation of polysubstituted bromo, fluoro, and chloro benzenes, including compounds similar to 1-bromo-2-(bromomethyl)-5-chloro-3-fluorobenzene, contributes to the development of fluorinated benzoic acids, which are crucial in material science and pharmaceutical research (V. Boyarskiy et al., 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

1-bromo-2-(bromomethyl)-5-chloro-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFJCCBBOBVEIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CBr)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B2461748.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2461755.png)

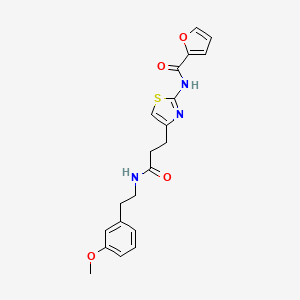

![5-Bromo-2-(7-bromobenzo[c][1,2,5]thiadiazole-4-sulfonamido)benzoic acid](/img/structure/B2461756.png)

![[1-[(2-Methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2461759.png)

![3-[(Methylamino)methyl]pentan-3-ol](/img/structure/B2461763.png)

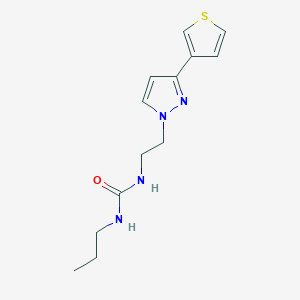

![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]prop-2-enamide](/img/structure/B2461765.png)